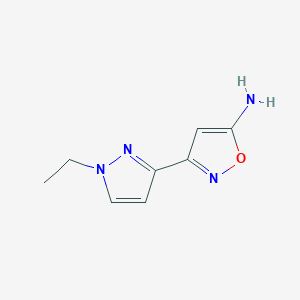
3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-3-pyrazolecarboxaldehyde with hydroxylamine to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole or isoxazole derivatives.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine
- 3-(1-Propyl-1H-pyrazol-3-yl)isoxazol-5-amine
- 3-(1-Butyl-1H-pyrazol-3-yl)isoxazol-5-amine
Uniqueness
3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the pyrazole ring can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H10N4O/c1-2-12-4-3-6(10-12)7-5-8(9)13-11-7/h3-5H,2,9H2,1H3 |
InChI Key |
OKWSIAXBMVAMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


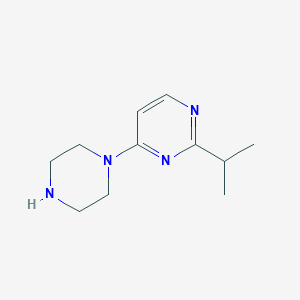



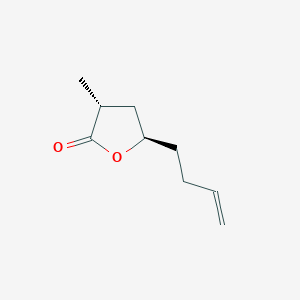
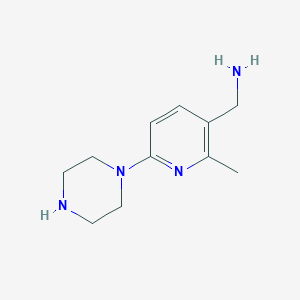
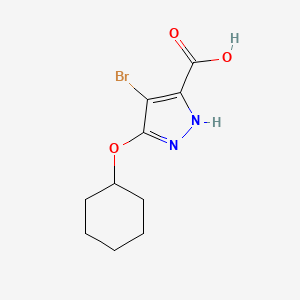

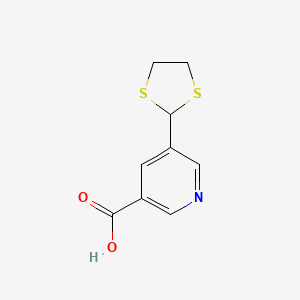
![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)



